molecular formula C6H12O6 B1443655 Dextrose-4,5-13C2 CAS No. 478529-31-6

Dextrose-4,5-13C2

Cat. No.: B1443655
CAS No.: 478529-31-6
M. Wt: 182.14 g/mol
InChI Key: WQZGKKKJIJFFOK-KBJQABIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dextrose-4,5-13C2, also known as D-Glucose-4,5-13C2, is a stable isotope-labeled compound of glucose. It is a monosaccharide, which is the simplest form of carbohydrate and a fundamental building block of more complex carbohydrates. The labeling with carbon-13 isotopes at the 4th and 5th positions allows for detailed studies in various scientific fields, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dextrose-4,5-13C2 typically involves the incorporation of carbon-13 isotopes into the glucose molecule. One common method is the Ruff degradation process, which starts with D-(1,2-13C2)mannose. This compound is oxidized and then reduced to form D-(4,5-13C2)arabinose. The arabinose is then converted to D-(4,5-13C2)glucose through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic enrichment and chemical purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dextrose-4,5-13C2 undergoes various chemical reactions typical of glucose, including:

Common Reagents and Conditions

    Oxidation: Glucose oxidase in the presence of oxygen.

    Reduction: Hydrogen gas with a metal catalyst such as nickel.

    Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products

    Oxidation: D-Gluconic acid.

    Reduction: Sorbitol.

    Substitution: Various halogenated glucose derivatives.

Scientific Research Applications

Dextrose-4,5-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of Dextrose-4,5-13C2 is similar to that of regular glucose. It participates in glycolysis, where it is phosphorylated and broken down to produce energy in the form of ATP. The carbon-13 labeling allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dextrose-4,5-13C2 is unique due to its specific labeling at the 4th and 5th carbon positions, making it particularly useful for studying specific metabolic pathways and reactions that involve these positions.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(5,6-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-KBJQABIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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